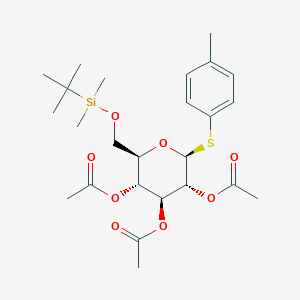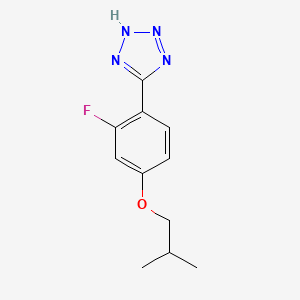
1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside is a complex organic compound that belongs to the class of glucopyranosides. This compound is characterized by the presence of a tolyl group, multiple acetyl groups, and a tert-butyldimethylsilyl group attached to the glucopyranoside structure. It is primarily used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside typically involves multiple steps The synthetic route generally starts with the protection of the hydroxyl groups of D-glucose using acetyl groupsThe reaction conditions often involve the use of catalysts and reagents such as acetic anhydride, pyridine, and tert-butyldimethylsilyl chloride .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and reduce production costs.
Análisis De Reacciones Químicas
1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The acetyl and silyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in the study of carbohydrate chemistry and the development of glycosylated molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside involves its interaction with various molecular targets and pathways. The acetyl and silyl groups play a crucial role in its reactivity and stability. The compound can undergo hydrolysis to release the active glucopyranoside, which can then interact with biological targets such as enzymes and receptors. The tolyl group may also contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside can be compared with other similar compounds such as:
1,1-dimethyl-2,3,4,5-tetraphenylsilole: This compound has a similar silole structure but with different substituents, leading to different electronic and photophysical properties.
1,1-dimethyl-3,4-diphenyl-2,5-bis(p-methylphenyl)silole: Another silole derivative with distinct substituent effects on its luminescence and electrochemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and applications in various fields.
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-(4-methylphenyl)sulfanyloxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O8SSi/c1-15-10-12-19(13-11-15)34-24-23(32-18(4)28)22(31-17(3)27)21(30-16(2)26)20(33-24)14-29-35(8,9)25(5,6)7/h10-13,20-24H,14H2,1-9H3/t20-,21-,22+,23-,24+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXGGUXWIDLFGL-SJSRKZJXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O8SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[[(2R)-2-aminopropanoyl]amino]acetate;oxalic acid](/img/structure/B8148675.png)


![calcium;(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxidoheptanoate](/img/structure/B8148696.png)





![5-[2-Fluoro-4-(4-methoxybenzyloxy)-phenyl]-1H-tetrazole](/img/structure/B8148721.png)

![1-[4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-yl]-1H-pyrazole](/img/structure/B8148739.png)

